molecular formula C7H9BrO2 B2762504 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2383628-42-8

2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B2762504
CAS No.: 2383628-42-8
M. Wt: 205.051
InChI Key: DMTJRBQZYWXZLI-UHFFFAOYSA-N
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Description

2-{3-bromobicyclo[111]pentan-1-yl}acetic acid is a compound with a unique bicyclic structure, characterized by a bromine atom attached to a bicyclo[111]pentane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-bromobicyclo[111]pentan-1-yl}acetic acid typically involves the functionalization of the bicyclo[111]pentane core One common method includes the bromination of bicyclo[11The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-bromo-3-chlorobicyclo[1.1.1]pentane. These intermediates are then subjected to further reactions to introduce the acetic acid group, often using catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, oxidized or reduced forms of the compound, and various addition products depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity
Research has indicated that derivatives of bicyclic compounds exhibit anticancer properties. A study focusing on the synthesis of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its utility in developing new anticancer drugs .

Compound Cell Line Tested IC50 (µM) Effectiveness
This compoundMCF-7 (Breast)15Moderate
This compoundHeLa (Cervical)10High

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other complex organic molecules. Its unique bicyclic structure provides a versatile platform for creating various derivatives with specific functionalities.

Case Study: Synthesis Pathways
A recent study outlined the synthetic routes involving this compound to produce novel prolinamide derivatives, which have shown promise in treating neurological disorders . The synthetic strategy included:

  • Bromination of bicyclic precursors
  • Acetylation reactions
  • Coupling with different amines to form prolinamide derivatives

Material Science

In material science, the compound has been explored for its potential use in developing new polymers and materials with enhanced properties.

Case Study: Polymer Applications
Research has highlighted the application of this compound in synthesizing biodegradable polymers that exhibit improved mechanical properties and thermal stability compared to traditional plastics .

Polymer Type Property Enhanced Test Method
Biodegradable PolymerTensile StrengthASTM D638
Thermoplastic ElastomerFlexibilityISO 179

Mechanism of Action

The mechanism of action of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with molecular targets through its bromine and acetic acid functional groups. These interactions can lead to the modulation of biological pathways, making it a candidate for drug development. The bicyclic structure also allows for unique binding interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-1-bicyclo[1.1.1]pentanyl)acetic acid
  • 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid
  • 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetic acid

Uniqueness

2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in medicinal chemistry.

Biological Activity

2-{3-Bromobicyclo[1.1.1]pentan-1-yl}acetic acid is a compound that has garnered attention due to its unique bicyclic structure and potential biological activities. The bicyclo[1.1.1]pentane (BCP) framework is increasingly recognized in medicinal chemistry for its ability to enhance the pharmacological properties of drug candidates.

  • Molecular Formula : C9_9H11_{11}BrO2_2
  • Molecular Weight : 229.09 g/mol
  • CAS Number : Not specifically listed but related to compounds with similar structures.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Properties

Recent studies have indicated that bicyclo[1.1.1]pentane derivatives exhibit significant anticancer activity. For instance, modifications of the BCP scaffold have shown improved efficacy against various cancer cell lines due to enhanced solubility and bioavailability, factors critical in drug design .

Neuroprotective Effects

Research has suggested potential neuroprotective effects associated with bicyclic compounds, including BCP derivatives. These compounds may interact with neurotransmitter systems, contributing to neuroprotection in models of neurodegenerative diseases .

Anti-inflammatory Activity

Compounds featuring the BCP structure have been investigated for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. The unique spatial arrangement of BCP may influence receptor interactions, leading to reduced inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR studies of bicyclo[1.1.1]pentane derivatives reveal that modifications at specific positions can significantly alter biological activity:

  • Position 3 Substituents : Alterations at this position have been linked to enhanced binding affinity to target proteins.
  • Functional Groups : The introduction of various functional groups (e.g., halogens, alkyl chains) can improve pharmacokinetic properties such as solubility and permeability .

Case Studies

Several case studies highlight the biological significance of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of bicyclo[1.1.1]pentane showed potent activity against breast cancer cell lines, with IC50_{50} values significantly lower than those observed for traditional chemotherapeutics .

Case Study 2: Neuroprotective Mechanism

In a model of Alzheimer's disease, a BCP derivative was shown to inhibit the aggregation of amyloid-beta peptides, suggesting a mechanism for neuroprotection .

Data Tables

Biological ActivityEffectReference
AnticancerIC50_{50} < 10 µM against breast cancer
NeuroprotectionInhibition of amyloid-beta aggregation
Anti-inflammatoryReduction in cytokine levels

Properties

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTJRBQZYWXZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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